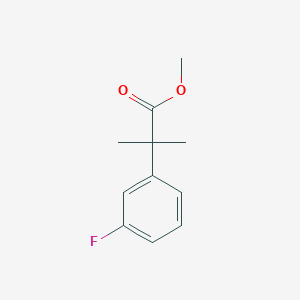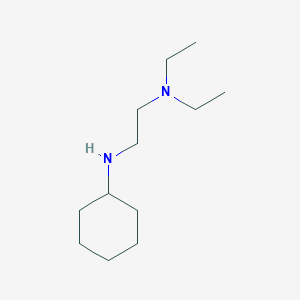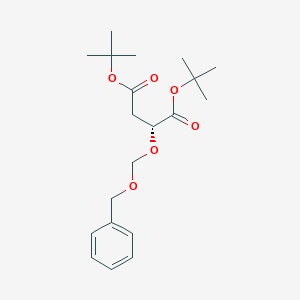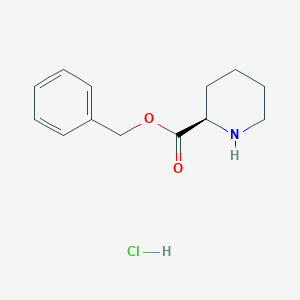
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzoate ester linked to an isothiazole ring, which is further substituted with a chlorine atom and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Chlorination and Methylation: The isothiazole ring is then chlorinated and methylated using reagents like chlorine gas and methyl iodide, respectively.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring and its substituents can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl4-(5-chloro-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the methyl group.
Ethyl4-(5-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the chlorine atom.
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Similar structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the isothiazole ring can enhance its stability and interaction with molecular targets.
Eigenschaften
Molekularformel |
C13H12ClNO3S |
|---|---|
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
ethyl 4-(5-chloro-4-methyl-3-oxo-1,2-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H12ClNO3S/c1-3-18-13(17)9-4-6-10(7-5-9)15-12(16)8(2)11(14)19-15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ADQVZDKZRQPUBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(S2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)



![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)


![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
